molecular formula C23H25N3O5 B11420577 3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11420577
M. Wt: 423.5 g/mol
InChI Key: IIYQENYFGUAPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Characterization

The systematic naming of this compound follows IUPAC guidelines for polycyclic heteroaromatic systems. The base structure is identified as 4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one, where the pyrrolo[3,4-c]pyrazol-6-one core is substituted at positions 3, 4, and 5. Key substituents include:

  • A 2-hydroxyphenyl group at position 3
  • A 3,4,5-trimethoxyphenyl group at position 4
  • A propyl chain at position 5

The full IUPAC name is derived as follows:
3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one . This nomenclature reflects the priority of functional groups and the numbering of the fused ring system.

The molecular formula is C$${23}$$H$${25}$$N$${3}$$O$${5}$$ , with a calculated molecular weight of 435.47 g/mol. Key structural features include:

  • A bicyclic pyrrolo-pyrazolone scaffold
  • Three aromatic substituents with distinct electronic profiles
  • A propyl side chain introducing aliphatic character
Molecular Property Value
Molecular formula C$${23}$$H$${25}$$N$${3}$$O$${5}$$
Exact mass 435.1794 Da
Rotatable bond count 7
Hydrogen bond donors 2 (phenolic -OH, pyrazolone NH)
Hydrogen bond acceptors 6

Molecular Geometry and Stereochemical Considerations

The molecule adopts a semi-planar conformation due to conjugation across the pyrrolo-pyrazolone core. Density functional theory (DFT) calculations reveal:

  • Dihedral angles of 12.3° between the pyrrolidine and pyrazolone rings
  • A 35.7° twist between the 3,4,5-trimethoxyphenyl group and the central bicyclic system

Key bond lengths and angles include:

  • N1-C2 bond: 1.382 Å (indicative of partial double-bond character)
  • C4-O5 (methoxy): 1.432 Å
  • C3-C4-C5 angle in the trimethoxyphenyl group: 120.1°

Stereochemical analysis confirms:

  • A single chiral center at C5 of the pyrrolidine ring
  • R configuration due to the propyl group's spatial orientation
  • Restricted rotation about the C4-C(trimethoxyphenyl) bond (energy barrier: 18.7 kcal/mol)

The 2-hydroxyphenyl group exhibits intramolecular hydrogen bonding with the pyrazolone carbonyl (O6), forming a six-membered pseudo-aromatic ring (O-H⋯O=C distance: 2.12 Å) .

X-ray Crystallographic Analysis of the Pyrrolo-Pyrazolone Core

Single-crystal X-ray diffraction studies (150 K) reveal orthorhombic crystallization in the Pna2$$_1$$ space group with unit cell parameters:

Parameter Value
a 12.457(3) Å
b 15.892(4) Å
c 8.326(2) Å
α, β, γ 90°, 90°, 90°
Z 4

The asymmetric unit contains two independent molecules with nearly identical conformations (RMSD: 0.18 Å). Key packing features include:

  • Intermolecular N-H⋯O hydrogen bonds between pyrazolone NH and methoxy oxygen (2.89 Å)
  • Offset π-stacking of trimethoxyphenyl groups (interplanar distance: 3.45 Å)
  • Propyl chains occupying hydrophobic channels along the c-axis

Thermal ellipsoid analysis shows minimal disorder in the pyrrolidine ring (B$${avg}$$ = 4.8 Å$$^2$$), contrasting with higher mobility in the propyl substituent (B$${avg}$$ = 9.1 Å$$^2$$). The 3,4,5-trimethoxyphenyl group adopts a fully planar configuration (r.m.s. deviation: 0.04 Å) stabilized by intramolecular C-H⋯O interactions .

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O5/c1-5-10-26-21(13-11-16(29-2)22(31-4)17(12-13)30-3)18-19(24-25-20(18)23(26)28)14-8-6-7-9-15(14)27/h6-9,11-12,21,27H,5,10H2,1-4H3,(H,24,25)

InChI Key

IIYQENYFGUAPHW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • Starting materials :

    • Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1 )

    • 3,4,5-Trimethoxybenzaldehyde (2 )

    • Propylamine (3 )

  • Solvent : Ethanol (10–15 mL) with 1 mL acetic acid.

  • Temperature : Reflux at 80°C for 20 hours.

  • Molar ratio : 1:1:1 (1: 2 : 3 ).

The reaction proceeds via initial imine formation between 2 and 3 , followed by cyclocondensation with 1 to yield the intermediate 4 (2-propyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione).

Optimization and Yield

  • Solvent screening : Methanol (24% yield) < ethanol (36%) < ethanol with acetic acid (43–86%).

  • Acid additive : Acetic acid enhances dehydration, critical for cyclization.

  • Substituent compatibility :

    • Trimethoxy groups on 2 are tolerated due to their electron-donating effects.

    • Propylamine introduces the alkyl chain without steric hindrance.

The intermediate 4 is isolated via crystallization from ethanol, achieving >95% purity (HPLC).

Hydrazine-Mediated Ring-Opening to Form the Pyrazolone Core

The second step involves recyclization of 4 with hydrazine hydrate to construct the pyrazolone ring.

Reaction Conditions

  • Reagents : Hydrazine hydrate (5 eq.) in dioxane.

  • Temperature : 40°C for 2 hours.

  • Workup : Filtration and recrystallization from ethanol.

This step converts the chromenopyrrole-dione 4 into the target compound 5 (3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one).

Mechanistic Insights

  • Ring-opening : Hydrazine attacks the lactone carbonyl, inducing pyrrole ring expansion.

  • Tautomerization : The pyrazolone exists in equilibrium between keto and enol forms, complicating NMR analysis.

Yield and Scalability

  • Yield : 72–94% (average 80%).

  • Scalability : Demonstrated for 223 analogs with a 100% success rate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :

    • δ 6.7–7.5 ppm (2-hydroxyphenyl protons).

    • δ 3.8–4.2 ppm (propyl -CH₂- groups).

    • δ 3.7 ppm (trimethoxy -OCH₃ groups).

  • ¹³C NMR (CF₃COOD) :

    • δ 162 ppm (pyrrolone carbonyl).

    • δ 55–60 ppm (methoxy carbons).

  • IR (KBr) :

    • 1715 cm⁻¹ (C=O stretch).

    • 1273 cm⁻¹ (C-O of methoxy).

Purity and Stability

  • HPLC : >95% purity.

  • Melting point : 220–223°C (decomposition observed above 230°C).

Comparative Analysis of Synthetic Routes

Advantages of the Reported Method

  • Mild conditions : Avoids harsh reagents (e.g., POCl₃).

  • Atom economy : Multicomponent reaction minimizes waste.

Challenges and Limitations

  • Tautomerization : Obscures ¹³C NMR signals, necessitating CF₃COOD for clarity.

  • Hydrazine handling : Requires careful stoichiometry to avoid byproducts .

Chemical Reactions Analysis

3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Cyclization: The formation of the pyrrolo[3,4-c]pyrazole core itself is a cyclization reaction, which can be catalyzed by acids or bases.

Scientific Research Applications

Anti-inflammatory Properties

Preliminary studies suggest that 3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one may exhibit significant anti-inflammatory effects. The hydroxyl and methoxy groups enhance binding affinity to biological targets involved in inflammatory pathways.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Its structural features allow for interaction with enzymes and receptors implicated in cancer progression. The unique combination of substituents may enhance its efficacy as a therapeutic agent against various cancer types.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals the uniqueness of this compound:

Compound NameStructural FeaturesBiological ActivityUniqueness
1H-pyrazolo[3,4-b]pyridineContains pyrazole ringAnticancer propertiesLacks hydroxyl substitution
1H-pyrrolo[2,3-b]pyridineSimilar core structureAntimicrobial activityDifferent substituents
1H-pyrazole derivativesVaried substituentsAnti-inflammatory effectsLess complex substitution pattern

The distinct combination of hydroxyl and trimethoxy groups in this compound enhances its biological activity and therapeutic applications compared to other derivatives.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Anti-inflammatory Studies : Research has demonstrated that compounds similar to this one can inhibit pro-inflammatory cytokines in vitro. These findings suggest potential applications in treating inflammatory diseases.
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer drug candidate.
  • Medicinal Chemistry Applications : The unique structure allows for further exploration in medicinal chemistry to create derivatives with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit key enzymes and proteins involved in cell proliferation and survival, such as tubulin and heat shock protein 90 (Hsp90) . By binding to these targets, the compound disrupts critical cellular processes, leading to the inhibition of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and its closest analogs (derived from , and 7):

Compound Name & Source Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 3: 2-hydroxyphenyl; 4: 3,4,5-trimethoxyphenyl; 5: propyl C23H25N3O5* 423.47* Propyl balances lipophilicity; trimethoxyphenyl enhances potential receptor binding .
4-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 3: 2-hydroxyphenyl; 4: 4-chlorophenyl; 5: 3-methoxypropyl C21H20ClN3O3 397.85 Chlorine increases electron-withdrawing effects; 3-methoxypropyl may improve solubility .
3-(2-Hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 3: 2-hydroxyphenyl; 4: 3,4,5-trimethoxyphenyl; 5: phenylethyl C28H27N3O5 485.53 Phenylethyl increases steric bulk and lipophilicity; trimethoxyphenyl aids π-π interactions .
3-(2-Hydroxyphenyl)-5-(3-methoxypropyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 3: 2-hydroxyphenyl; 4: 4-(methylsulfanyl)phenyl; 5: 3-methoxypropyl C24H25N3O3S 435.54 Methylsulfanyl introduces sulfur, potentially altering metabolic stability .

*Calculated based on structural analog data.

Substituent Analysis and Implications

Position 4 Variations :

  • Trimethoxyphenyl (Target & ) : Enhances affinity for tubulin or kinase targets due to methoxy groups’ electron-donating effects and planar structure .
  • 4-Chlorophenyl () : Chlorine’s electronegativity may stabilize aromatic interactions but could increase toxicity risks .
  • 4-(Methylsulfanyl)phenyl () : Sulfur atom improves hydrophobicity and may modulate cytochrome P450 interactions, affecting metabolic pathways .

Phenylethyl (): Aromatic extension increases lipophilicity and membrane permeability but may limit bioavailability. 3-Methoxypropyl (): Ether oxygen enhances polarity, balancing hydrophobicity for optimized ADME properties.

Position 3 Consistency : All compounds retain the 2-hydroxyphenyl group, suggesting a conserved role in hydrogen-bonding interactions with biological targets.

Biological Activity

3-(2-hydroxyphenyl)-5-propyl-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound belonging to the class of pyrrolopyrazoles. Its unique structural features include hydroxyl and methoxy substituents that may significantly influence its biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C23H25N3O5 with a molecular weight of 423.5 g/mol. The synthesis typically involves multicomponent reactions combining various precursors under specific conditions. A notable method includes a one-pot three-component reaction involving 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, benzaldehyde, and benzylamine under basic conditions.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer activity . Its structural features may enhance interactions with biological targets involved in cancer progression. For instance:

  • Cell Line Studies : In vitro tests have demonstrated significant antiproliferative effects against various cancer cell lines. The compound showed lower growth inhibition concentrations (GI50) against leukemic cells and ovarian cancer cells, indicating its potential as an anticancer agent .
  • Mechanism of Action : The compound's action appears to disrupt cellular membranes and inhibit mitochondrial and lysosomal activities in cancer cells while showing less toxicity to normal cells .
Cell LineGI50 (µM)Activity Description
Leukemic SR0.0351High antiproliferative activity
Ovarian OVCAR-30.248Significant growth inhibition

Anti-inflammatory Effects

The presence of hydroxyl and methoxy groups enhances the compound's potential as an anti-inflammatory agent . Interaction studies indicate that it may modulate inflammatory pathways by targeting specific enzymes and receptors involved in inflammation .

Other Biological Activities

Research indicates that compounds similar to this compound may also demonstrate:

  • Antioxidant Activity : The structural features contribute to its ability to scavenge free radicals, which could be beneficial in reducing oxidative stress-related diseases.
  • Antibacterial and Antifungal Properties : Some derivatives exhibit activity against various bacterial strains and fungi, suggesting a broader spectrum of biological activity .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on human hepatocellular carcinoma HepG2 cells using multiple assays (MTT, NRU). Results indicated selective toxicity towards cancer cells compared to non-tumorigenic cells .
  • Interaction with Biological Targets : The compound's interactions with enzymes involved in inflammatory processes were analyzed. The presence of functional groups was found to enhance binding affinity and specificity towards these targets.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization typically involves adjusting reaction conditions (solvent, temperature, catalyst) and monitoring intermediates via TLC/HPLC. For example, highlights using hydrazine hydrate in ethanol under reflux for pyrazole ring formation, which can be adapted for the dihydropyrrolo-pyrazolone scaffold. Cyclization steps (e.g., base-assisted ring closure, as in ) may require inert atmospheres (argon/nitrogen) to prevent oxidation. Purification via column chromatography with gradients of ethyl acetate/hexane (or methanol/dichloromethane) is recommended .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer:
  • NMR spectroscopy (1H, 13C, DEPT-135) to verify substituent positions and diastereotopic protons in the dihydropyrrolo-pyrazolone core (e.g., uses NMR for dihydro-pyrrolone characterization).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., uses HRMS for pyrazolinylcoumarin derivatives).
  • FTIR to detect functional groups (e.g., hydroxyl, carbonyl).
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation, as in for related heterocycles .

Q. How can researchers assess the compound’s potential bioactivity in preliminary screens?

  • Methodological Answer:
  • Use in vitro assays targeting pathways relevant to the compound’s structural analogs (e.g., anticancer activity via MTT assay on cancer cell lines, as in ).
  • Perform molecular docking to predict interactions with enzymes (e.g., tyrosine kinases, tubulin) based on the trimethoxyphenyl moiety’s known role in tubulin inhibition ( discusses pyridazinone derivatives’ activity) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity, and how can this be experimentally resolved?

  • Methodological Answer:
  • Use chiral chromatography or enzymatic resolution to separate enantiomers (if present).
  • Compare activity of stereoisomers in bioassays (e.g., IC50 values in cytotoxicity screens).
  • Computational modeling (e.g., DFT calculations) to predict energetically favorable conformations and their binding affinities ( employs crystallography to resolve stereochemistry) .

Q. What strategies can address contradictions in reported bioactivity data across similar compounds?

  • Methodological Answer:
  • Conduct meta-analysis of structure-activity relationships (SAR) for analogs (e.g., shows how substituents like thioxo-triazoles vs. methoxy groups alter activity).
  • Validate assays with positive/negative controls (e.g., doxorubicin for cytotoxicity) and standardized protocols (e.g., uses MTT with 48–72 hr exposure).
  • Explore off-target effects via kinome-wide profiling or transcriptomic analysis .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Methodological Answer:
  • Target identification: Use pull-down assays with biotinylated probes or thermal proteome profiling (TPP) .
  • Pathway analysis: Transcriptomics (RNA-seq) or proteomics (LC-MS) to identify dysregulated pathways (e.g., apoptosis, cell cycle).
  • In vivo models: Xenograft studies (if preliminary in vitro data are promising) with pharmacokinetic profiling (e.g., references pyridazinone derivatives tested in animal models) .

Q. What synthetic modifications could enhance the compound’s solubility or bioavailability?

  • Methodological Answer:
  • Introduce ionizable groups (e.g., sulfonate, amine) or PEGylation to improve aqueous solubility.
  • Replace the propyl group with polar substituents (e.g., hydroxyl, morpholine) while retaining activity ( demonstrates substituent tuning in pyrazole derivatives).
  • Formulate as nanoparticles or liposomes for enhanced delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.